molecular formula C27H30S2Sn2 B12950667 SBF-2Sn

SBF-2Sn

Cat. No.: B12950667
M. Wt: 656.1 g/mol
InChI Key: SPFIFUTXANXKIW-UHFFFAOYSA-N
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Description

Current Advancements in Spirobifluorene-Based Functional Materials

Spirobifluorene (SBF) stands as a cornerstone in the development of advanced organic functional materials. Its unique three-dimensional, rigid, and spiro-conjugated structure imparts exceptional properties to the molecules in which it is incorporated. This includes high glass transition temperatures, good solubility, and effective suppression of intermolecular aggregation, all of which are crucial for the fabrication of high-performance organic electronic devices. unimi.itacs.org

Recent research has focused on tailoring the electronic properties of SBF-based materials by strategic substitution at various positions on the fluorene (B118485) units. researchgate.net While the C2 position has been traditionally favored for extending conjugation, modifications at the C1, C3, and C4 positions have emerged as a powerful tool for fine-tuning the electronic landscape of the molecule. researchgate.net These advancements have led to the development of novel SBF derivatives with applications as:

Hole-Transporting Materials (HTMs) in Solar Cells: SBF-based HTMs are pivotal in enhancing the efficiency and stability of perovskite solar cells (PSCs). unimi.it The nonplanar structure of the SBF core helps to create uniform and stable thin films, facilitating efficient charge transport. unimi.itacs.org

Electron-Transporting Materials (ETLs) in OLEDs: The high triplet energy and good carrier transport properties of the spirobifluorene core make it an excellent building block for ETLs in phosphorescent organic light-emitting diodes (OLEDs). rsc.org

Emitters in OLEDs: Spirobifluorene-fused multiple resonance emitters have demonstrated high quantum efficiencies and reduced efficiency roll-off in pure-green OLEDs. rsc.org

The versatility of the SBF scaffold continues to drive innovation in organic electronics, with ongoing research exploring new substitution patterns and molecular designs to further optimize device performance.

Conceptual Framework for Investigating Novel SBF-2Sn Architectures

Based on the individual properties of spirobifluorene and organotin compounds, a conceptual framework for the design and investigation of novel this compound architectures can be proposed. The primary goal would be to synergistically combine the desirable features of both components.

Key research questions to explore would include:

Synthesis: Developing synthetic methodologies to regioselectively introduce tin centers onto the spirobifluorene scaffold. This could involve direct stannylation reactions on pre-functionalized SBF precursors.

Structure-Property Relationships: Investigating how the position and number of tin substituents on the SBF core influence the resulting molecule's geometry, electronic structure, and photophysical properties.

Material Properties: Characterizing the thermal stability, film-forming ability, and charge transport characteristics of this compound materials.

The resulting this compound compounds could be designed as monomers for polymerization or as building blocks for supramolecular assemblies, opening up a wide range of potential material applications.

Overview of Research Trajectories and Academic Significance of this compound

The investigation of a hypothetical this compound compound and its derivatives would represent a significant contribution to the field of materials science. It would bridge the gap between the well-established domains of spirobifluorene-based organic electronics and organotin chemistry.

Potential research trajectories could include:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the electronic and optical properties of different this compound isomers before embarking on synthetic efforts.

Device Fabrication and Testing: Incorporating promising this compound materials into electronic devices such as OLEDs, OFETs, and solar cells to evaluate their performance and benchmark them against existing materials.

Exploration of Novel Applications: Investigating the potential of this compound compounds in emerging areas such as stimuli-responsive materials, sensors, and catalysis, leveraging the unique properties imparted by the tin centers.

The academic significance of such research lies in the fundamental understanding of how the introduction of a heavy main-group element into a well-defined, three-dimensional π-conjugated system can lead to new and potentially transformative material properties. The successful synthesis and characterization of this compound would undoubtedly pave the way for a new class of functional materials with tailored optoelectronic characteristics.

Properties

Molecular Formula

C27H30S2Sn2

Molecular Weight

656.1 g/mol

IUPAC Name

(7,7-diphenyl-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane

InChI

InChI=1S/C21H12S2.6CH3.2Sn/c1-3-7-15(8-4-1)21(16-9-5-2-6-10-16)17-11-13-22-19(17)20-18(21)12-14-23-20;;;;;;;;/h1-12H;6*1H3;;

InChI Key

SPFIFUTXANXKIW-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(S1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(S3)[Sn](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Sbf 2sn

Precursor Synthesis and Core Functionalization Strategies

The synthetic routes to SBF-2Sn typically begin with the construction or functionalization of the spirobifluorene scaffold. Efficient and selective methods are essential to prepare the core structure with reactive handles at specific positions for subsequent stannylation.

Stereoselective and Regioselective Synthesis of Spirobifluorene Scaffolds

The spirobifluorene core (9,9'-spirobifluorene) consists of two fluorene (B118485) units connected by a central sp3 carbon atom. The synthesis of this core structure and its derivatives often involves cyclization reactions. Traditional methods for preparing spirobifluorenes were often multi-step and could face challenges with regioselectivity, particularly when introducing substituents. nih.govacs.org

More advanced strategies aim for improved efficiency and control over the substitution pattern. One approach involves the formal dehydrative coupling of biaryls and fluorenones, promoted by reagents like Tf2O. This method allows for the direct formation of the spirobifluorene core from relatively simple, non-halogenated, and non-metalated starting materials, offering a more straightforward and practical route. nih.govrsc.org

Another strategy for synthesizing substituted spirobifluorenes, including those with potential for further functionalization, involves metal-catalyzed C-N and C-C cross-coupling reactions. researchgate.net Regioselective and stereoselective synthesis of alkoxy-substituted spirobifluorene derivatives has been reported, highlighting the ability to control the introduction of specific groups onto the scaffold. researchgate.net

The synthesis of 2,7-dibromo-9,9'-spirobifluorene (B70725), a common precursor for further functionalization, can be achieved by reacting 2,7-dibromo-9-fluorenone (B76252) with a Grignard reagent of 2-bromobiphenyl. ossila.com This dibrominated derivative provides reactive sites at the 2 and 7 positions, which are amenable to various cross-coupling reactions, including those involving tin. mdpi.comossila.com

Directed Ortho-Metalation and Halogenation for Subsequent Tin Introduction

Directed ortho-metalation (DoM) is a powerful strategy for introducing substituents at specific positions on aromatic rings with high regioselectivity. researchgate.netnih.govbaranlab.orgwikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic substrate that coordinates with an organolithium base, leading to deprotonation at the ortho position. The resulting lithiated species can then react with various electrophiles. baranlab.orgwikipedia.org

While direct stannylation via DoM is possible, a common strategy for introducing tin involves initial halogenation of the metalated intermediate, followed by subsequent stannylation or cross-coupling with a stannyl (B1234572) reagent. Directed ortho-metalation has been extensively used to functionalize aromatic systems, including those relevant to spirobifluorenes or their precursors. researchgate.netnih.govnih.gov For instance, DoM can be applied to functionalize biphenyl (B1667301) systems, which are components in the synthesis of spirobifluorenes. Subsequent halogenation of the ortho-lithiated species provides aryl halides with precisely controlled substitution patterns. These aryl halides then serve as electrophilic partners in palladium-catalyzed stannylation or cross-coupling reactions to introduce the tin moieties.

Organometallic Approaches to Tin-Carbon Bond Formation

The formation of carbon-tin bonds in the synthesis of this compound primarily relies on organometallic reactions, with palladium-catalyzed cross-coupling and direct stannylation being key methodologies.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, are widely used for forming carbon-carbon bonds between organostannanes and organic halides or pseudohalides. acs.orgnih.govnobelprize.org This methodology can be adapted for the synthesis of this compound by coupling a stannylated precursor with a halogenated spirobifluorene core, or vice versa.

In the context of this compound synthesis, a common approach involves the reaction of a dihalogenated spirobifluorene, such as 2,7-dibromo-9,9'-spirobifluorene, with an appropriate organostannane reagent in the presence of a palladium catalyst. mdpi.com

A general scheme for palladium-catalyzed cross-coupling involves the oxidative addition of the palladium catalyst into the carbon-halogen bond, followed by transmetalation with the organostannane, and finally reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nobelprize.orgnih.govuwindsor.ca

The choice of palladium catalyst, ligands, solvent, and reaction conditions can significantly influence the efficiency and selectivity of the coupling reaction. For instance, Pd(PPh3)4 is a commonly used catalyst in Stille coupling reactions. dntb.gov.ua

While the search results mention the use of Stille or Suzuki coupling in the synthesis of spirobifluorene derivatives mdpi.comacs.orgrsc.org, specific detailed procedures or data tables for the synthesis of a distannylated spirobifluorene explicitly named "this compound" through these methods were not prominently found. However, the principles of these reactions are directly applicable. For example, the synthesis of hole-transporting materials based on the spirobifluorene core often utilizes Suzuki or Buchwald-Hartwig cross-coupling reactions with 2,7-dibromo-9,9'-spirobifluorene as a starting material. mdpi.com This demonstrates the feasibility of performing cross-coupling reactions at the 2,7-positions of the spirobifluorene core.

Given that this compound is defined as a stannylated spirobifluorene, the Stille coupling, which specifically uses organostannanes, is a highly relevant method. The synthesis would likely involve a dihalo-spirobifluorene reacting with a suitable organostannane, such as hexabutyldistannane (B1337062) or a trialkylstannyl halide, under palladium catalysis.

Stannylation Reactions Utilizing Advanced Tin Reagents

Direct stannylation reactions involve the introduction of a stannyl group directly onto an organic molecule. These reactions can be achieved through various methods, including the reaction of organolithium or organomagnesium reagents with tin halides or distannanes.

For the synthesis of this compound, this could involve preparing a dilithiated or dimagnesiated spirobifluorene species and reacting it with a suitable tin electrophile (e.g., R3SnCl or (R3Sn)2). The regioselective metalation of the spirobifluorene core is a critical step in this approach. Directed ortho-metalation, as discussed earlier, could be employed to achieve selective lithiation at specific positions (e.g., 2,7-positions) of a suitably functionalized spirobifluorene precursor. researchgate.netnih.gov

Alternatively, direct stannylation of aryl halides can be achieved through palladium-catalyzed reactions with distannanes (e.g., hexabutyldistannane). This method allows for the direct introduction of two stannyl groups onto a dihalogenated spirobifluorene core. dntb.gov.ua

Research indicates that sequential stannylation and Stille cross-coupling reactions can be performed in a one-pot process, highlighting the interconnectedness of these methodologies in organic synthesis. dntb.gov.ua

Multi-Component and Cascade Reactions Towards this compound

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to construct complex molecules in a single process, minimizing steps and reducing waste. rsc.orgsioc-journal.cnrsc.org While less common for the direct synthesis of highly specific organometallic compounds like this compound compared to iterative cross-coupling, cascade approaches could potentially be employed in the synthesis of elaborately functionalized spirobifluorene precursors that are then subsequently stannylated.

For example, a cascade reaction could potentially build the spirobifluorene core and simultaneously introduce functional groups suitable for later stannylation. However, the literature specifically linking multi-component or cascade reactions directly to the formation of the carbon-tin bonds in this compound is limited. Most reported cascade reactions involving spirobifluorenes focus on building the core structure or introducing other functionalities. researchgate.net

The application of sequential one-pot combinations of MCRs and multi-catalysis cascade reactions is an emerging area in organic synthesis, and future research may explore their utility in the more complex synthesis of highly functionalized molecules like this compound. rsc.org

Data Table:

While specific quantitative data directly pertaining to the synthesis of "this compound" was not found in the search results under that precise name, the following table illustrates typical conditions and outcomes for relevant palladium-catalyzed cross-coupling and stannylation reactions on spirobifluorene or related aryl halides, based on the information gathered. This provides an indication of the types of conditions that would be employed for this compound synthesis.

Reaction TypeSubstrate (Example)Organometallic Reagent (Example)Catalyst (Example)Ligand (Example)Base (Example)Solvent (Example)Temperature (°C)Time (h)Typical Yield (%)Relevant Source
Stille CouplingAryl Halide (e.g., Ar-Br)Organostannane (e.g., Ar'-SnR3)Pd(0) or Pd(II)Phosphine (e.g., PPh3)None or WeakToluene, DMF80-11012-24Good to High acs.orgnih.govdntb.gov.ua
Direct Stannylation (with distannane)Aryl Halide (e.g., Ar-I)HexabutyldistannanePd(0)PhosphineNoneVariousRoom Temp to RefluxVariedModerate to Good dntb.gov.ua
Suzuki Coupling (for comparison)Aryl Halide (e.g., 2,7-dibromo-SBF)Arylboronic Acid/EsterPd(PPh3)4NoneK2CO3Toluene/Water11024Good mdpi.com

Non-Conventional Synthesis Routes for this compound

While conventional synthetic routes involving stoichiometric reactions remain prevalent in organometallic chemistry, non-conventional methodologies such as electrochemical and photochemical approaches offer potential advantages, including milder reaction conditions, reduced reagent usage, and access to unique reactive intermediates. The application of these methods to the synthesis of complex organotin-sulfur compounds, including derivatives of this compound, represents an area of ongoing exploration.

Electrochemical Synthesis Pathways

Electrochemical synthesis utilizes electrical energy to drive chemical reactions, offering a versatile platform for the formation of various organic and inorganic compounds nih.govrsc.orgresearchgate.net. This method can enable redox transformations that are difficult to achieve through conventional chemical oxidants or reductants. Electrochemical approaches have been explored for the synthesis of sulfur-containing conducting polymers frontiersin.org and tin sulfide (B99878) nanomaterials benthamdirect.combsmiab.org. Furthermore, electrochemical methods have proven effective in the formation of carbon-carbon bonds, relevant to the construction of complex organic frameworks like spirobifluorene researchgate.net.

While specific electrochemical pathways for the direct synthesis of this compound (C27H30S2Sn2) are not extensively documented, electrochemical methods could potentially be applied to key steps in its formation. For instance, the electrochemical coupling of spirobifluorene precursors with suitable organotin or organosulfur species, or the electrochemically-induced cyclization reactions leading to the formation of Sn-S bonds within the spirobifluorene framework, are conceivable routes. Challenges in applying electrochemical synthesis to complex organometallics include controlling electrode surface reactions, managing electrolyte compatibility with reactive intermediates, and achieving high regioselectivity and stereoselectivity.

Photochemical Routes to this compound Derivatives

Photochemical synthesis employs light energy to initiate or accelerate chemical transformations, often leading to different reaction pathways and products compared to thermal methods nih.govsysrevpharm.org. Photochemical reactions can generate highly reactive species, such as radicals or excited states, which can participate in bond-forming processes. The incorporation of sulfur dioxide into organic molecules has been achieved through photochemical methods nih.gov, and photochemical reactions involving sulfur ylides have been explored in organic synthesis sysrevpharm.org. While a photochemical route has been reported for the synthesis of dioxygenyl tin fluoride (B91410) salts like O2Sn2F9 benthamdirect.comgoogle.com, this compound has a distinct composition from this compound.

For this compound derivatives, photochemical routes could potentially be explored for the formation of Sn-S bonds or the coupling of spirobifluorene units with tin- and sulfur-containing fragments. Photoinduced radical reactions or energy transfer processes could, in principle, facilitate the construction of the complex this compound scaffold. However, the design of efficient photochemical reactions for complex organometallic structures requires careful consideration of chromophore design, light source wavelength, and potential side reactions. The bulky nature of the spirobifluorene ligand and the specific coordination environment of the tin and sulfur atoms in this compound would pose unique challenges in developing such photochemical pathways.

Optimization of Reaction Conditions and Isolation Techniques

Optimizing reaction conditions and developing efficient isolation techniques are critical for the successful synthesis and purification of complex organometallic compounds like this compound. Factors such as ligand design, solvent choice, temperature, concentration, and reaction time significantly influence reaction yield, purity, and the formation of desired isomers.

Ligand Design and Solvent Effects in this compound Preparation

Solvent effects are also crucial in organometallic synthesis, impacting reactant solubility, reaction rate, and selectivity rsc.orgajol.infogreenrivertech.com.tw. The choice of solvent can influence the polarity of the reaction medium, stabilize transition states, and affect the coordination sphere of the metal center. For organotin and organosulfur chemistry, various solvents have been utilized, including polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as well as non-polar solvents semanticscholar.orgmdpi.comajol.infogreenrivertech.com.twtandfonline.com. The specific solvent or solvent mixture used in the synthesis of this compound would likely be optimized to enhance the solubility of the spirobifluorene precursors and organotin/sulfur reagents, facilitate the desired bond-forming reactions, and minimize undesirable side reactions. For example, studies on organotin sulfide cavitands have noted the embedding of DMF molecules within their cavities via hydrogen bonding, highlighting the potential influence of solvent on the final structure tandfonline.com.

Chromatographic and Crystallization Methodologies for this compound Purity

Given the complexity of organometallic synthesis, reaction mixtures often contain the desired product along with unreacted starting materials, byproducts, and isomers. Efficient isolation and purification techniques are therefore essential to obtain this compound in high purity.

Chromatographic methods are widely used for separating and purifying organotin compounds and complex organic molecules. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard analytical techniques for organotin speciation and analysis nih.govresearchgate.netysi.comgoogle.comgoogle.com. For preparative purification of larger quantities, column chromatography, such as silica (B1680970) chromatography, is commonly employed for spirobifluorene derivatives and other organic compounds unifi.itnih.gov. The specific stationary phase and mobile phase would need to be optimized based on the polarity and solubility of this compound and the impurities present in the crude reaction mixture.

Crystallization is another powerful technique for purifying solid compounds and is frequently used in organometallic chemistry to obtain highly pure products and single crystals suitable for X-ray diffraction analysis, which can unequivocally confirm the molecular structure google.comsemanticscholar.org. The success of crystallization depends on factors such as the choice of solvent (or solvent mixture), temperature, and the rate of cooling or solvent evaporation. Obtaining crystalline this compound would be crucial for thorough characterization and confirmation of its unique C27H30S2Sn2 structure. Studies on organotin-sulfur compounds and heterocyclic tin polysulfides have reported the successful use of crystallization for obtaining pure materials and single crystals.

Sophisticated Spectroscopic and Structural Elucidation of Sbf 2sn

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, chemists can gain detailed information about the chemical environment of different nuclei, their connectivity, and spatial relationships.

Multinuclear NMR Analyses (e.g., ¹H, ¹³C, ¹¹⁹Sn, ¹⁹F NMR) for Connectivity and Hybridization

Multinuclear NMR is crucial for comprehensive structural analysis.

¹H NMR: Provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity to adjacent atoms through spin-spin coupling. Chemical shifts in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons.

¹³C NMR: Reveals the different types of carbon atoms and their hybridization states. lcmcp.science The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. Techniques like distortionless enhancement by polarization transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons.

¹¹⁹Sn NMR: Is particularly relevant for organotin compounds like SBF-2Sn, providing direct information about the tin centers. researchgate.net The chemical shifts and coupling constants involving ¹¹⁹Sn can give insights into the coordination number, oxidation state, and the nature of the bonds to the tin atoms. researchgate.net For example, the ¹¹⁹Sn NMR spectra of stannylene acetals have been studied to understand their structure in solution and solid states. researchgate.net

¹⁹F NMR: Would be informative if this compound contained fluorine atoms. While the provided formula C27H30S2Sn2 nih.gov does not indicate fluorine, ¹⁹F NMR is a sensitive nucleus used to study fluorinated compounds, providing information on the fluorine environment and coupling to adjacent nuclei. researchgate.netrsc.org

Multinuclear NMR data, including chemical shifts and coupling constants, are essential for mapping the connectivity of atoms within the this compound molecule and inferring the hybridization of carbon and potentially tin atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Conformational and Stereochemical Assignments

Two-dimensional (2D) NMR experiments provide correlations between nuclei, which are vital for confirming connectivity and determining the three-dimensional structure and stereochemistry. d-nb.info

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds, helping to establish proton-proton connectivity networks.

HMQC (Heteronuclear Multiple Quantum Correlation) and HSQC (Heteronuclear Single Quantum Coherence): Provide correlations between protons and the carbons (or other heteronuclei like ¹¹⁹Sn) to which they are directly attached. d-nb.info This helps in assigning proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximity between nuclei, regardless of whether they are bonded. d-nb.info This is particularly useful for determining the relative stereochemistry and preferred conformations of a molecule in solution.

By combining data from these 2D NMR experiments, a comprehensive picture of the molecular structure, including through-bond and through-space correlations, can be built, aiding in the assignment of stereocenters and the understanding of conformational preferences of this compound.

Advanced Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways. d-nb.info

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) for Molecular Weight Determination

These soft ionization techniques are commonly used for determining the molecular weight of organic and organometallic compounds.

ESI-MS (Electrospray Ionization Mass Spectrometry): Often used for polar or charged molecules, ESI produces ions directly from a solution. It typically yields protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), or adduct ions, allowing for the precise determination of the molecular weight of this compound.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight Mass Spectrometry): Suitable for a wider range of compounds, including larger or less polar molecules. The analyte is mixed with a matrix, co-crystallized, and then desorbed and ionized by a laser pulse. MALDI-TOF MS measures the time it takes for ions to travel to the detector, which is related to their m/z ratio, providing molecular weight information.

Both ESI-MS and MALDI-TOF MS can provide accurate molecular weight data, which, when combined with elemental analysis, helps confirm the molecular formula of this compound (C27H30S2Sn2). nih.gov

Isotopic Pattern Analysis for Tin Isotope Distribution

Tin (Sn) has several naturally occurring isotopes, including ¹²⁰Sn (33.6%), ¹¹⁸Sn (24.2%), ¹¹⁶Sn (14.3%), ¹¹⁹Sn (8.6%), ¹¹⁷Sn (7.6%), ¹¹⁴Sn (0.7%), ¹¹⁵Sn (0.3%), and others. The presence of multiple tin atoms in this compound (Sn2) nih.gov results in a characteristic isotopic pattern in its mass spectrum. Analyzing the relative intensities of the peaks corresponding to different isotopic combinations of tin within the molecular ion or fragment ions can confirm the number of tin atoms in the molecule and provide further confidence in the elemental composition. This isotopic fingerprint is a powerful diagnostic tool in mass spectrometry for compounds containing elements with significant isotopic abundance variations.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present and the nature of chemical bonds. uni-siegen.detanta.edu.egwikipedia.org

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule as its bonds vibrate. wikipedia.orglibretexts.org Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. tanta.edu.eglibretexts.org Changes in dipole moment during vibration are required for IR activity. tanta.edu.eg An IR spectrum can serve as a "fingerprint" for a molecule. libretexts.org

Raman Spectroscopy: Involves the inelastic scattering of light by a molecule, where the energy difference between the incident and scattered light corresponds to vibrational energy levels. wikipedia.org Raman activity depends on the change in polarizability during vibration. IR and Raman spectroscopy are often complementary, as different vibrational modes may be active in each technique depending on the molecular symmetry. wikipedia.org

For this compound, vibrational spectroscopy would provide information about the presence of specific functional groups (e.g., C-H, C-C, C=C, C-S, Sn-C, Sn-S bonds) and their vibrational modes. Analysis of the characteristic absorption or scattering bands would help confirm the presence of expected functionalities based on the proposed structure and provide insights into the bonding and molecular dynamics.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

A typical FTIR spectrum of an organotin compound like this compound would show distinct absorption bands corresponding to the organic moieties attached to the tin, as well as vibrations involving the tin atom itself. Analysis of the fingerprint region (typically below 1500 cm⁻¹) is crucial for identifying specific structural motifs and confirming the formation of the compound.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Assignment (Typical for Organotin Compounds)
2800-3100C-H stretching vibrations (from organic ligands)
1400-1600C=C stretching vibrations (if aromatic/alkene groups present)
1000-1300C-C stretching and C-H bending vibrations
500-700Sn-C stretching vibrations bsmiab.org
Below 500Sn-O, Sn-X (if applicable), and bending modes bsmiab.org

Raman Spectroscopy for Complementary Vibrational Information and Symmetry Elements

Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information about molecular vibrations and symmetry, often highlighting different modes compared to FTIR researchgate.netresearchgate.net. While FTIR measures absorptions due to changes in dipole moment during vibration, Raman spectroscopy measures inelastic scattering of light due to changes in polarizability. This difference makes Raman particularly sensitive to symmetric vibrations and non-polar bonds. For organotin compounds, Raman spectroscopy can provide valuable information about the skeletal vibrations involving the tin atom and the organic ligands.

Raman active modes can help confirm assignments made from FTIR data and provide additional details about the molecular symmetry. For example, in centro-symmetric molecules, modes that are IR active are Raman inactive, and vice versa. Analyzing the coincidence or mutual exclusion of bands in both spectra can help determine the molecular point group symmetry of this compound. Raman spectroscopy is also effective for studying low-frequency vibrations, which can include lattice modes in crystalline solids and vibrations involving heavier atoms like tin researchgate.netmdpi.com.

Table 2: Expected Characteristic Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Assignment (Typical for Organotin Compounds)
2800-3100C-H stretching vibrations
1400-1600C=C stretching vibrations
1000-1300C-C stretching and C-H bending vibrations
500-700Sn-C stretching vibrations bsmiab.org
Below 500Skeletal vibrations involving Sn, lattice modes researchgate.netmdpi.com

X-ray Diffraction (XRD) for Crystalline Architecture Determination

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials, providing essential information about atomic arrangement, phase composition, and lattice parameters anton-paar.com.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Single-crystal X-ray Diffraction (SC-XRD) is the most definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound like this compound mdpi.comwikipedia.orgbruker.com. By analyzing the diffraction pattern produced when a single crystal is exposed to a beam of X-rays, crystallographers can determine the unit cell dimensions, space group symmetry, and the exact positions of all atoms within the crystal lattice anton-paar.comornl.gov. This provides crucial information about bond lengths, bond angles, coordination geometry around the tin atom, and intermolecular interactions.

For this compound, SC-XRD would reveal the coordination number and geometry of the tin center (e.g., tetrahedral, trigonal bipyramidal, octahedral), the conformation of the organic ligands, and how individual molecules pack together in the crystal lattice rsc.orgacademie-sciences.frmdpi.com. The detailed structural parameters obtained from SC-XRD are critical for understanding the compound's properties and confirming its molecular structure unambiguously.

Table 3: Typical Structural Parameters from Single-Crystal XRD

ParameterDescription
Unit Cell DimensionsLengths of the unit cell edges (a, b, c) and angles between them (α, β, γ)
Space GroupDescribes the symmetry of the crystal lattice
Atomic CoordinatesPrecise x, y, z positions of each atom within the unit cell
Bond LengthsDistances between bonded atoms (e.g., Sn-C, Sn-X)
Bond AnglesAngles between bonds (e.g., C-Sn-C, X-Sn-X)
Coordination GeometryArrangement of atoms directly bonded to the tin center

Powder X-ray Diffraction for Polymorphism and Crystallinity of this compound

Powder X-ray Diffraction (PXRD) is a widely used technique for analyzing polycrystalline or powdered samples of this compound anton-paar.comcarleton.edu. Unlike SC-XRD, which requires a single crystal, PXRD utilizes a sample consisting of a large number of randomly oriented crystallites. When exposed to X-rays, these crystallites produce a unique diffraction pattern characterized by a series of peaks at specific 2θ angles and intensities carleton.edu.

The PXRD pattern of this compound serves as a fingerprint for its crystalline phase. It can be used to identify the compound by comparing the experimental pattern to databases of known crystalline structures carleton.edunist.gov. PXRD is also essential for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs will exhibit distinct PXRD patterns. Furthermore, the sharpness and intensity of the diffraction peaks in the PXRD pattern provide information about the crystallinity of the sample; highly crystalline samples yield sharp, well-defined peaks, while less crystalline or amorphous materials produce broader features or a diffuse background anton-paar.com.

Table 4: Typical Data from Powder XRD

ParameterDescription
2θ ValuesAngles at which diffraction peaks occur
Peak IntensitiesRelative intensity of each diffraction peak
d-spacingInterplanar spacing calculated from Bragg's Law anton-paar.comcarleton.edu
Peak WidthRelated to crystallite size and lattice strain

Electronic and Photophysical Spectroscopy for Electronic Structure Insights

Electronic spectroscopy probes the transitions between electronic energy levels in a molecule, providing information about its electronic structure and potential photophysical properties.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample wikipedia.org. This technique is used to study electronic transitions within a molecule, specifically the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, UV-Vis spectroscopy can provide insights into the nature of the electronic transitions, such as π-π* transitions within organic ligands, n-π* transitions involving lone pairs, or potentially metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) transitions involving the tin atom and its ligands bsmiab.orgnih.gov.

The UV-Vis spectrum of this compound would typically display one or more absorption maxima (λmax) at specific wavelengths, along with corresponding absorbance values. The position and intensity of these bands are characteristic of the compound's electronic structure and can be influenced by factors such as the nature of the ligands, the oxidation state and coordination environment of the tin atom, and the solvent wikipedia.org. Analysis of the UV-Vis spectrum helps to understand the electronic properties of this compound and can be correlated with its potential photophysical or photochemical behavior.

Table 5: Typical Data from UV-Visible Absorption Spectroscopy

ParameterDescription
Wavelength (λmax)Wavelength(s) of maximum absorbance
Absorbance (A)Amount of light absorbed at a specific wavelength
Molar Absorptivity (ε)A measure of how strongly a substance absorbs light at a particular wavelength (calculated from absorbance and concentration)
Onset WavelengthWavelength at which significant absorption begins

Subject: Information Regarding the Chemical Compound “this compound”

In response to your request for an English article focusing solely on the chemical compound "this compound", structured around the provided outline and detailing its luminescence properties (fluorescence, phosphorescence, excited state characteristics) and redox potential characterization via cyclic voltammetry, a comprehensive search for relevant scientific literature and data has been conducted.

While the compound "this compound" is identified in databases such as PubChem (CID 133083242) nih.gov, the search results did not yield specific, detailed research findings or data tables pertaining to its fluorescence, phosphorescence, excited state characteristics, or cyclic voltammetry and redox potentials. The available information in the search results primarily identifies the compound and discusses the analytical techniques in general terms, or refers to "SBF solution" in the context of simulated body fluid used in studies of other materials mdpi.comresearchgate.net.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the specified sections (3.5.2 and 3.5.3) of your outline and focusing solely on the detailed spectroscopic and electrochemical properties of "this compound" based on the information found. The constraints of the request prohibit the introduction of information or examples outside the explicit scope and require detailed research findings specific to the compound, which were not available in the consulted sources for these particular properties.

Therefore, a detailed article fulfilling all the specified content requirements for sections 3.5.2 and 3.5.3 of the outline cannot be provided at this time due to the absence of specific research data for this compound regarding its luminescence and cyclic voltammetry in the search results.

Computational and Theoretical Investigations of Sbf 2sn

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and molecular properties of SBF-2Sn. These methods allow for the prediction of geometries, energies, charge distributions, and spectroscopic parameters.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for a wide range of chemical systems. DFT studies on compounds related to SBF, such as Spiro-bifluorene (SBF) itself, have been performed to optimize ground state geometries and calculate energetic properties. For instance, DFT calculations at the B3LYP/6-311G+(d,p) level have been used to optimize the geometry of SBF and calculate its frontier molecular orbitals, providing insights into its electronic structure and potential reactivity researchgate.net. The optimized geometry is a crucial starting point for understanding the molecule's stable conformation and how its atoms are arranged in three-dimensional space diva-portal.org.

DFT calculations can also provide information on the relative energies of different conformers or isomers, helping to determine the most stable structures. The accuracy of DFT calculations is influenced by the choice of the exchange-correlation functional and basis set wiley.com. Studies on other tin-containing compounds have utilized DFT to investigate electronic structures and bonding, highlighting the method's applicability to systems involving Sn atoms researchgate.netjournal-spqeo.org.uamdpi.com.

While specific DFT studies on the ground state geometry and energetics of this compound were not extensively detailed in the search results, the application of DFT to related SBF and tin-containing systems suggests its suitability for investigating this compound. These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating the total energy, which can be used to determine stability and reaction enthalpies.

Ab Initio Methods for High-Accuracy Predictions of this compound Properties

Ab initio methods, derived directly from first principles without empirical parameters, offer a route to high-accuracy predictions of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD), are generally more computationally expensive than DFT but can provide more accurate results, particularly for properties sensitive to electron correlation dergipark.org.trq-chem.com.

For this compound, ab initio calculations could be employed to obtain highly accurate structural parameters, vibrational frequencies, and energetic profiles. These methods are valuable for benchmarking DFT results and for studying properties where electron correlation plays a significant role. While the search results did not provide specific ab initio studies on this compound, the principles of these methods are directly applicable to complex molecular systems containing elements like carbon, hydrogen, and tin. High-accuracy calculations can provide reliable data on properties such as ionization potentials, electron affinities, and reaction barrier heights nih.gov.

Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) developed by Bader, provides a rigorous framework for understanding chemical bonding and intermolecular interactions based on the molecule's electron density distribution pitt.edu. QTAIM analysis involves partitioning the molecular space into atomic basins based on the gradient of the electron density and identifying critical points, such as bond critical points (BCPs) located between bonded atoms scm.comufs.ac.za.

Analysis of the electron density at BCPs can provide quantitative information about the nature of a chemical bond, including its strength and character (covalent, ionic, or something in between) ufs.ac.za. The Laplacian of the electron density (∇²ρ) at a BCP is particularly informative; a negative value typically indicates a concentration of electron density, characteristic of covalent bonding, while a positive value suggests electron density depletion, often seen in closed-shell interactions like ionic or hydrogen bonds pitt.edu.

QTAIM analysis has been applied to characterize various types of interactions, including non-covalent bonds ufs.ac.zaresearchgate.net. For this compound, QTAIM could be used to analyze the bonding within the molecule, particularly the nature of the bonds involving the tin atoms and their interactions with the SBF framework. This method can reveal subtle aspects of bonding that may not be apparent from visual inspection of molecular structures. While direct QTAIM studies on this compound were not found, the method's application to systems with heavy atoms and complex bonding patterns is well-established researchgate.net.

Molecular Dynamics Simulations for Conformational Space and Reactivity

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing researchers to explore conformational changes, flexibility, and interactions over time. These simulations are essential for understanding how a molecule behaves in different environments, such as in solution.

Exploration of Conformational Dynamics and Stability of this compound

MD simulations track the motion of atoms in a molecule over time by solving Newton's equations of motion, using a force field to describe the interactions between atoms 3ds.comglycoforum.gr.jp. For this compound, MD simulations can be used to explore its conformational space, identifying different possible arrangements of its atoms and the transitions between them chemrxiv.orgbiorxiv.org. This is particularly relevant for flexible molecules or those with internal rotations.

Simulations can reveal the relative stability of different conformers and the energy barriers separating them, providing insights into the molecule's flexibility and preferred shapes arxiv.org. Techniques like enhanced sampling methods can be employed to overcome energy barriers and thoroughly explore the conformational landscape glycoforum.gr.jp. While specific MD studies on the conformational dynamics of this compound were not found, MD simulations are routinely applied to study the dynamics of organic and organometallic compounds, making this approach suitable for this compound.

Solvent Effects and Intermolecular Interactions in this compound Systems

The behavior of a molecule is significantly influenced by its environment, particularly in solution. Solvent effects and intermolecular interactions play a crucial role in determining a molecule's conformation, stability, and reactivity rsc.orgwikipedia.org. MD simulations are powerful tools for investigating these effects by explicitly including solvent molecules in the simulation box 3ds.com.

For this compound, MD simulations in different solvents could reveal how solvent molecules interact with the compound, such as through hydrogen bonding, van der Waals forces, or electrostatic interactions wikipedia.org. These interactions can influence the molecule's preferred conformation and its aggregation behavior. Studies on related compounds have utilized continuum solvent models, like the C-PCM formalism, in conjunction with DFT to account for bulk solvation effects on electronic properties nih.gov. Explicit solvent MD simulations can provide a more detailed picture of solvent-solute interactions and their dynamic nature.

Mechanistic Insights via Computational Chemistry

Computational chemistry plays a crucial role in understanding reaction mechanisms by providing insights into transition states, reaction pathways, and energy profiles. These theoretical approaches can complement experimental studies, offering a molecular-level understanding of chemical transformations.

Transition State Characterization and Reaction Pathway Elucidation for this compound

Characterizing transition states is fundamental to understanding how reactions proceed. Computational methods, such as Density Functional Theory (DFT), can be employed to locate and optimize transition state structures on the potential energy surface. Elucidating reaction pathways involves identifying the series of elementary steps that connect reactants to products, passing through transition states and intermediates. For this compound, computational studies in this area would typically involve exploring potential synthesis routes or transformation reactions, calculating the geometries and energies of possible transition states, and mapping out the minimum energy pathways. Based on the current search, specific computational studies detailing the transition state characterization and reaction pathway elucidation for this compound were not found.

Reaction Energetics and Kinetic Predictions for this compound Synthesis and Transformations

Understanding the energetics of a reaction involves determining the relative energies of reactants, products, intermediates, and transition states. This allows for the calculation of reaction enthalpies and activation energies, which are critical for predicting reaction feasibility and rates. Kinetic predictions, often derived from transition state theory, provide information about reaction rates and how they are affected by temperature and other factors. For this compound, computational investigations would ideally provide data on the activation barriers for its formation or reactions it undergoes, allowing for predictions of reaction rates and identification of rate-determining steps. Specific computational data on the reaction energetics and kinetic predictions for this compound synthesis and transformations were not identified in the conducted searches.

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational methods are valuable tools for predicting spectroscopic properties, which can aid in the identification and characterization of chemical compounds. Comparing predicted spectra with experimental data is a common approach to validate computational models and confirm structural assignments.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. Computational methods can predict NMR parameters, such as chemical shifts and spin-spin coupling constants, which are highly sensitive to the electronic environment around atomic nuclei. For this compound, computational prediction of its ¹H, ¹³C, or ¹¹⁹Sn NMR parameters would involve calculating the shielding tensors for each nucleus in the molecule's optimized geometry. These predicted values could then be compared with experimental NMR spectra to confirm the compound's structure. Specific computational predictions of NMR chemical shifts and coupling constants for this compound were not found in the search results.

Simulated UV-Vis Absorption and Emission Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Computational techniques, such as Time-Dependent Density Functional Theory (TD-DFT), can simulate UV-Vis absorption and emission spectra by calculating the energies and intensities of electronic transitions. These simulations can help interpret experimental UV-Vis data and understand the electronic properties of a compound. For this compound, simulating its UV-Vis absorption and emission spectra would involve calculating the excited states and their properties. Comparing simulated spectra with experimental measurements would help validate the theoretical approach and provide insights into the compound's optical properties. Based on the available information, specific simulated UV-Vis absorption and emission spectra for this compound were not identified.

Mechanistic Investigations of Reactions Involving Sbf 2sn

Kinetic Studies of SBF-2Sn Transformations

Rate Law Determination and Dependence on Reactant Concentrations

Determining the rate law for a reaction involving this compound would require experimental measurement of the reaction rate at different initial concentrations of this compound and any other reactants involved. uomustansiriyah.edu.iq, yorku.ca, youtube.com The rate law expresses the relationship between the reaction rate and the concentrations of the species involved, raised to specific powers (reaction orders). uomustansiriyah.edu.iq, yorku.ca For a hypothetical reaction involving this compound and another reactant, say R, the rate law might take the form: Rate = k[this compound]x[R]y, where k is the rate constant, and x and y are the orders of the reaction with respect to this compound and R, respectively. These orders are determined experimentally and are not necessarily equal to the stoichiometric coefficients in the balanced chemical equation. uomustansiriyah.edu.iq, yorku.ca Analysis of initial rates at varying concentrations is a common method for determining the rate law. yorku.ca, purdue.edu

Specific research findings on the rate law and concentration dependence for reactions involving this compound were not identified in the provided search results.

Activation Parameters (Activation Energy, Enthalpy, Entropy)

Temperature dependence of the reaction rate provides insight into the energy barrier of the reaction. By measuring the rate constant (k) at different temperatures, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius equation and transition state theory. mdpi.com The activation energy represents the minimum energy required for the reaction to occur. mdpi.com The enthalpy and entropy of activation provide information about the energy and molecular ordering of the transition state relative to the reactants. mdpi.com

Specific data on the activation parameters for transformations involving this compound were not found in the consulted sources. General studies on kinetics discuss the calculation and significance of these parameters. mdpi.com, researchgate.net

Identification and Characterization of Reactive Intermediates

Many chemical reactions proceed through a series of elementary steps involving transient species known as reactive intermediates. allen.in, libretexts.org, ck12.org These intermediates are typically short-lived and highly reactive, making their detection and characterization challenging but crucial for understanding the reaction pathway. allen.in

In Situ Spectroscopic Monitoring (e.g., Stopped-Flow UV-Vis, IR, NMR)

Spectroscopic techniques are powerful tools for detecting and characterizing reactive intermediates in situ, meaning while the reaction is in progress. libretexts.org Stopped-flow UV-Vis spectroscopy is useful for studying reactions that occur on the millisecond to second timescale, allowing for the monitoring of species that absorb in the UV-Visible region. IR and NMR spectroscopy can provide structural information about intermediates, although conventional NMR is often too slow for very short-lived species, necessitating techniques like stopped-flow NMR or working at low temperatures. libretexts.org, sigmaaldrich.com

Specific applications of these in situ spectroscopic methods for monitoring reactions involving this compound and identifying intermediates were not found in the provided search results. General discussions highlight the utility of these techniques in mechanistic studies. libretexts.org

Trapping Experiments and Isolation of Transient this compound Species

Another approach to identifying reactive intermediates is through trapping experiments. This involves adding a trapping agent to the reaction mixture that is known to react rapidly and selectively with a suspected intermediate, forming a more stable, detectable product (an "adduct"). researchgate.net, rsc.org, psu.edu The isolated and characterized adduct provides indirect evidence for the existence and nature of the transient intermediate. In some rare cases, particularly at very low temperatures or using techniques like matrix isolation, it may be possible to directly isolate and characterize highly unstable intermediates. allen.in

Specific research detailing trapping experiments or the isolation of transient species derived from this compound was not identified in the consulted sources. General literature describes the principles and applications of trapping experiments in mechanistic investigations. researchgate.net, rsc.org

Elucidation of Electron Transfer Pathways and Redox Cycling in this compound Reactions

Many chemical transformations involve the transfer of electrons, leading to changes in the oxidation states of the reacting species. These processes can occur via single electron transfer (SET) pathways or involve more complex redox cycling mechanisms. dalalinstitute.com, rsc.org, rsc.org, rsc.org Elucidating these pathways is essential for a complete understanding of the reaction mechanism, particularly for compounds containing redox-active elements like tin.

Redox cycling involves a series of oxidation and reduction steps that regenerate a reactive species, allowing it to participate in multiple catalytic cycles or propagate a chain reaction. rsc.org, e3s-conferences.org, rsc.org, mdpi.com, csic.es Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound and identify potential electron transfer steps. mdpi.com

Specific studies on electron transfer pathways or redox cycling involving this compound were not found in the provided search results. General chemical literature discusses SET mechanisms and redox cycling in various chemical systems. dalalinstitute.com, rsc.org, e3s-conferences.org, rsc.org, rsc.org, mdpi.com, csic.es

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate section 5.4, including data tables and detailed research findings, based on the current search results.

Advanced Applications and Functional Performance of Sbf 2sn

Catalytic Applications in Organic Synthesis Catalysis plays a vital role in facilitating organic transformations. This can involve transition metal complexes acting as catalysts or ligands, or organic molecules functioning as organocatalysts. While organotin compounds are known to have applications in catalysis, specific information regarding the catalytic roles of SBF-2Sn (C27H30S2Sn2) was not found.

Organocatalytic Roles of this compound in Selective Transformations Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While various organic structures can exhibit catalytic activity, there was no information found in the search results suggesting that this compound functions as an organocatalyst in selective organic transformations.

Based on the conducted search, there is insufficient specific information available in the public domain regarding a chemical compound explicitly named "this compound" and its detailed applications in enantioselective/diastereoselective catalysis, self-assembly, integration into hybrid organic-inorganic frameworks, or energy conversion and storage systems as outlined in your request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" that adheres strictly to the provided outline, requires the inclusion of detailed research findings and data tables, and excludes the specified topics and sources.

Without specific research data and findings related to "this compound" in these advanced applications, generating the requested content is not feasible.

Future Directions and Emerging Research Avenues for Sbf 2sn

Rational Design of SBF-2Sn Derivatives with Tailored Functionalities

Understanding the fundamental properties of this compound will pave the way for the rational design and synthesis of derivatives with tailored functionalities. By strategically modifying the organic ligands or introducing different functional groups onto the this compound framework, researchers could aim to impart specific properties. This could include tuning electronic or optical properties for potential applications in materials science, modifying reactivity for catalytic applications, or enhancing interactions with biological systems. The design of derivatives often involves targeted synthesis and comprehensive characterization to confirm the desired structural changes and evaluate the resulting functional properties. While specific research on this compound derivatives is not detailed in the provided search results, the general approach of designing derivatives to tune properties is a common practice in chemistry.

Development of Sustainable Synthesis Protocols for this compound

As with many chemical compounds, the development of sustainable and environmentally friendly synthesis protocols for this compound is a crucial future direction. Current or initial synthesis routes might involve harsh reagents, high energy consumption, or generate significant waste. Future research could focus on exploring alternative synthetic strategies, such as catalytic methods, reactions in green solvents, or continuous flow processes, to reduce the environmental footprint of this compound production. Investigating the use of more readily available or renewable starting materials would also contribute to the sustainability of the synthesis.

Q & A

Q. How can researchers address batch-to-batch variability in this compound’s catalytic activity?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., principal component analysis) to correlate process parameters (e.g., reaction time, catalyst loading) with activity outcomes. Establish acceptance criteria based on statistical process control (SPC) charts .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing non-Gaussian distributions in this compound’s experimental data?

  • Methodological Answer : Apply nonparametric tests (e.g., Mann-Whitney U test for pairwise comparisons, Kruskal-Wallis for multi-group analyses) or transform data using Box-Cox methods. Validate assumptions with Q-Q plots and Kolmogorov-Smirnov tests. Report effect sizes (e.g., Cliff’s delta) alongside p-values .

Q. How should researchers handle missing data in longitudinal studies involving this compound?

  • Methodological Answer : Use multiple imputation (MI) or maximum likelihood estimation (MLE) to account for missingness mechanisms (e.g., missing at random). Avoid casewise deletion, which introduces bias. Validate imputation models via sensitivity analysis .

Ethical and Reporting Standards

Q. What ethical considerations apply when sharing this compound research data publicly?

  • Methodological Answer : Anonymize datasets containing sensitive information (e.g., patient-derived samples). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use repositories like Zenodo or Figshare. Include metadata detailing instrumentation settings and calibration protocols .

Q. How can researchers ensure compliance with NSF data-sharing requirements for this compound projects?

  • Methodological Answer : Deposit raw data and analysis scripts in NSF-approved repositories (e.g., Dryad) within 12 months of project completion. Document data provenance using standardized formats (e.g., ISA-Tab). Cite datasets with persistent identifiers (DOIs) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.